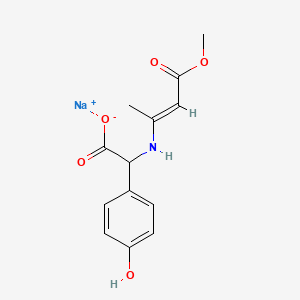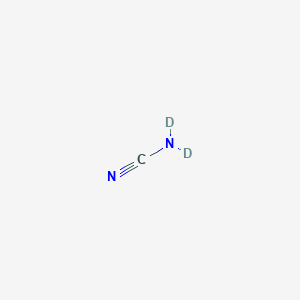
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Dilinoleoyl-3-chloropropanediol: is a synthetic compound with the molecular formula C39H67ClO4 and a molecular weight of 635.40 g/mol . It is categorized under fatty acyls and is often used as a reference material in biochemical research . The compound is characterized by the presence of two linoleoyl groups and a chloropropanediol backbone, making it a unique molecule in lipid chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol typically involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include linoleic acid, 3-chloro-1,2-propanediol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of rac-1,2-Dilinoleoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: rac-1,2-Dilinoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the chloropropanediol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Diols.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
rac-1,2-Dilinoleoyl-3-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference material in lipid chemistry and for studying esterification reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis and further metabolism .
Comparison with Similar Compounds
1,2-Dilinolenoyl-3-chloropropanediol: Similar structure but contains linolenic acid instead of linoleic acid.
1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1,2-Dilinoleoyl-3-chloropropanediol is unique due to its specific combination of linoleoyl groups and a chloropropanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C39H67ClO4 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI Key |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)


![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


